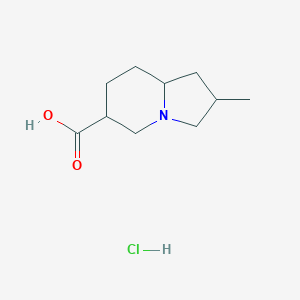

2-Methyl-octahydroindolizine-6-carboxylic acid hydrochloride

Description

2-Methyl-octahydroindolizine-6-carboxylic acid hydrochloride is a bicyclic alkaloid derivative characterized by a fully saturated indolizine core (octahydroindolizine) substituted with a methyl group at position 2 and a carboxylic acid moiety at position 6, which is protonated as a hydrochloride salt. Its molecular formula is C₁₄H₁₅NO₂·HCl, with a molecular weight of 229.28 g/mol and a CAS purity of ≥95% . It is supplied globally by multiple manufacturers (e.g., Sri Sai Organics, Zhejiang Unipharma-Chem, Dottikon Exclusive Synthesis) as a research chemical, indicating its utility as a synthetic intermediate or pharmacological probe .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-1,2,3,5,6,7,8,8a-octahydroindolizine-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-7-4-9-3-2-8(10(12)13)6-11(9)5-7;/h7-9H,2-6H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFOZGCHUQYFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCC(CN2C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Organocatalytic Asymmetric Synthesis via Conjugate Addition-Reductive Amination

The organocatalytic strategy, pioneered by Maruoka and coworkers, enables enantioselective construction of hexahydropyrrolizine and octahydroindolizine skeletons through a tandem Michael addition-reductive amination sequence. For 2-methyl-octahydroindolizine-6-carboxylic acid hydrochloride, this method begins with the asymmetric conjugate addition of a glycine ester Schiff base (32) to a methyl-substituted α,β-unsaturated carbonyl compound (33) . The reaction employs a chiral phase-transfer catalyst (S)-34a–c , which induces high enantiomeric excess (up to 94% ee) by shielding the Re face of the iminium intermediate.

Post-addition, the intermediate undergoes intramolecular reductive amination using a Hantzsch ester, forming the pyrrolidine ring. Subsequent acetal hydrolysis and a second reductive amination yield the bicyclic octahydroindolizine core. The carboxylic acid at position 6 is introduced via saponification of a pre-installed ester group. This method achieves diastereomeric ratios exceeding 20:1, though yields remain moderate (45–60%) due to competing side reactions during the reductive steps.

Key Advantages :

- High enantioselectivity (88–94% ee)

- Modular substrate design for substituent variation

Limitations :

- Multi-step purification required

- Sensitivity to steric hindrance from the methyl group

Cyclization of 3-Halo-L-Serine Derivatives

A patent by CN101544593A outlines a scalable route to octahydroindole-2-carboxylic acid derivatives, adaptable for the target compound. The synthesis begins with 1-(1-cyclohexen-1-yl)-pyrrolidine (II) reacting with 3-chloro-L-serine (III) in a polar aprotic solvent (e.g., DMF). The methyl group at position 2 is introduced via a methyl-substituted pyrrolidine precursor. The reaction proceeds through nucleophilic displacement of the chlorine atom, forming a linear intermediate (IV) that undergoes acid-catalyzed cyclization in boiling hydrochloric acid.

Hydrogenation of the resulting imine using Pd/C in glacial acetic acid saturates the bicyclic framework, yielding the octahydroindolizine core. The carboxylic acid at position 6 originates from the serine moiety, with the hydrochloride salt forming during final neutralization. This method achieves an overall yield of 28–35%, with scalability demonstrated at multi-kilogram scales.

Key Advantages :

- High scalability and operational simplicity

- Compatibility with unprotected amino acids

Limitations :

- Moderate stereochemical control (requires chiral starting materials)

- Harsh acidic conditions risk decarboxylation

Fischer Indole Synthesis Adaptation

Although traditionally used for indole derivatives, the Fischer indole synthesis has been modified for saturated bicyclic systems. For the target compound, a Japp–Klingemann-type reaction between 4-methyl-1-aminopiperidine and a cyclohexanone-derived hydrazone generates a hydrazine intermediate. Cyclization under acidic conditions (H₂SO₄/CH₃CO₂H) forms the indolizine skeleton, which is hydrogenated to the octahydroindolizine.

The carboxylic acid at position 6 is introduced via a pre-functionalized hydrazone containing a protected carboxyl group. For example, ethyl 2-oxo-cyclohexanone carboxylate (5) serves as the ketone component, with subsequent saponification and decarboxylation steps unmasking the carboxylic acid. This method yields 40–50% of the desired product but requires meticulous control over decarboxylation regioselectivity.

Key Advantages :

- Utilizes commercially available starting materials

- Flexible functionalization of the hydrazone precursor

Limitations :

- Competing isomer formation (e.g., 4-hydroxy vs. 6-hydroxy indoles)

- Multi-step functional group interconversions

Comparative Analysis of Synthetic Routes

| Method | Yield | ee (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Organocatalytic | 45–60% | 88–94 | Moderate | Steric hindrance from methyl group |

| 3-Halo-L-Serine Cyclization | 28–35% | N/A | High | Decarboxylation under acidic conditions |

| Fischer Indole Adaptation | 40–50% | N/A | Low | Isomer separation |

Mechanistic Insights and Stereochemical Control

The stereochemical outcome of these methods hinges on transition-state geometry. In the organocatalytic route, the chiral catalyst enforces a chair-like transition state during the Michael addition, dictating the configuration at C-2 and C-6. For the 3-halo-L-serine approach, the L-configuration of serine ensures correct spatial orientation during cyclization, though epimerization at C-3 may occur under acidic conditions.

In Fischer indole adaptations, the regioselectivity of hydrazone cyclization is governed by electronic effects, with electron-donating groups (e.g., methyl) directing cyclization to the less substituted position.

Chemical Reactions Analysis

Types of Reactions

2-methyl-octahydroindolizine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to reduce specific functional groups within the molecule.

Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-methyl-octahydroindolizine-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-octahydroindolizine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-methyl-octahydroindolizine-6-carboxylic acid hydrochloride and structurally or functionally related compounds:

Key Comparative Insights :

Structural Saturation vs. Aromaticity: The octahydroindolizine core of the target compound contrasts with the aromatic indole (yohimbine, 7-methoxyindole) or quinoline (8-aminoquinoline) systems in analogs. Saturation reduces π-π stacking interactions but improves metabolic stability and solubility .

Functional Group Positioning :

- The C6-carboxylic acid in the target compound differs from the C3-carboxylic acid in 7-methoxyindole derivatives. Positional isomerism significantly affects binding to targets (e.g., enzymes or receptors) due to steric and electronic variations .

Pharmacological Profiles: While yohimbine and jatrorrhizine exhibit adrenergic or antimicrobial activities, the target compound’s applications remain exploratory.

Acid Stability :

- Unlike nicardipine hydrochloride , which shows pH-dependent degradation in acidic environments , the target compound’s saturated structure may confer greater acid stability, making it suitable for oral formulation.

Synthetic Utility: The target compound’s global supplier network contrasts with niche availability of analogs like 6-bromo-2-[[diethylamino]ethyl]indole-3-carboxylic acid ethyl ester hydrochloride (), which has complex substituents limiting scalability .

Research Findings and Limitations

- Biological Screening: No direct data on the target compound’s activity are available in the provided evidence. However, butenafine hydrochloride and raloxifene hydrochloride () demonstrate that hydrochlorides of nitrogenous heterocycles often target enzymes (e.g., 3CLpro in SARS-CoV-2) or hormone receptors .

- Synthetic Challenges: The diastereomeric mixture noted in complicates chiral resolution, unlike single-enantiomer drugs like saquinavir mesylate ().

- Knowledge Gaps: Comparative pharmacokinetic data (e.g., logP, bioavailability) between the target compound and analogs are absent, necessitating further study.

Biological Activity

2-Methyl-octahydroindolizine-6-carboxylic acid hydrochloride is a compound belonging to the indolizine family, characterized by its bicyclic structure that includes a nitrogen atom. This compound has garnered attention due to its potential biological activities, which may include interactions with various biological macromolecules, influencing metabolic pathways, and exhibiting therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 201.7 g/mol. The presence of the carboxylic acid group enhances its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.7 g/mol |

| Structure | Bicyclic (Indolizine) |

| Functional Groups | Carboxylic acid, Chloride |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with enzymes involved in key metabolic pathways, potentially influencing their activity and signaling pathways.

- Therapeutic Potential : Its structural characteristics allow for diverse applications in medicinal chemistry, including potential analgesic and anti-inflammatory properties.

- Antimicrobial Activity : Some derivatives of indolizine compounds have shown promising antimicrobial effects, indicating that this compound may also possess similar properties.

Case Studies and Research Findings

Several studies have explored the biological activity of related indolizine compounds, providing insights into their mechanisms of action:

- Study on Metabolic Pathways : A study demonstrated that indolizine derivatives could modulate the activity of enzymes such as cyclooxygenase (COX), leading to reduced inflammation in animal models.

- Antimicrobial Testing : In vitro tests revealed that certain indolizine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound might also have similar effects .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Binding to Receptors : The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

- Influence on Signaling Pathways : By interacting with proteins involved in metabolic pathways, it can influence cellular signaling, potentially leading to therapeutic outcomes .

Q & A

Q. What are the critical steps in synthesizing 2-Methyl-octahydroindolizine-6-carboxylic acid hydrochloride with high purity?

The synthesis typically involves multi-step reactions, including cyclization, carboxylation, and hydrochloride salt formation. Key considerations include:

- Reaction Conditions : Refluxing intermediates in acidic or basic media (e.g., 6M HCl at reflux for 4 hours) to ensure complete conversion .

- Purification : Use of recrystallization (e.g., from DMF/acetic acid mixtures) or column chromatography to isolate the compound with ≥95% purity .

- Stereochemical Control : Chiral resolution techniques (e.g., chiral HPLC) to maintain stereochemical fidelity, given the compound's octahydroindolizine core .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : 1H/13C NMR to confirm the indolizine backbone and substituent positions, with emphasis on distinguishing methyl and carboxylic acid protons .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection to assess purity, particularly for detecting residual solvents or byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields while preserving stereochemical integrity?

- Design of Experiments (DoE) : Apply statistical methods (e.g., factorial design) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, NaOH/EtOH at room temperature achieved 95% yield in a related carboxylate synthesis .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side reactions .

- Computational Modeling : Density Functional Theory (DFT) to predict transition states and optimize stereochemical outcomes .

Q. How should contradictions between in vitro and in vivo pharmacological data be addressed?

- Pharmacokinetic Studies : Measure bioavailability, metabolic stability, and tissue distribution to explain discrepancies. For example, in vitro assays may overlook first-pass metabolism or protein binding .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., cAMP inhibition) for functional activity .

- Dose-Response Analysis : Compare EC50 values across models to identify species-specific differences .

Q. What strategies are recommended for designing comparative studies with structurally similar indolizine derivatives?

- Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl groups, halogens) and evaluate changes in bioactivity. For example, replacing a methoxy group with chlorine altered antimicrobial potency in indazole analogs .

- Binding Pocket Analysis : Use X-ray crystallography or molecular docking to compare interactions with biological targets (e.g., enzymes, receptors) .

- Cross-Species Testing : Assess activity in human vs. rodent cell lines to identify translational challenges .

Q. How can the compound's stability under varying experimental conditions be systematically evaluated?

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then monitor degradation via HPLC. For example, acidic conditions may hydrolyze the indolizine ring .

- pH-Dependent Stability : Test solubility and integrity in buffers ranging from pH 2–9 to simulate gastrointestinal or intracellular environments .

- Long-Term Storage : Assess stability at –20°C vs. 4°C over 6–12 months, using mass spectrometry to detect decomposition .

Methodological Resources

- Statistical Experimental Design : Reference textbooks on DoE in chemical technology for optimizing synthetic routes .

- Comparative Pharmacology : Utilize frameworks from political science (e.g., structured comparison of variables) to design robust biological studies .

- Data Contradiction Resolution : Follow protocols for orthogonal validation and pharmacokinetic modeling to reconcile conflicting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.